molecular formula C7H15BrO B13173305 1-Bromo-4-propoxybutane

1-Bromo-4-propoxybutane

Cat. No.: B13173305
M. Wt: 195.10 g/mol
InChI Key: VXNPURBKVNSOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-propoxybutane is an organic compound with the molecular formula C7H15BrO. It is a member of the alkyl bromides family, characterized by the presence of a bromine atom attached to a carbon chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-propoxybutane can be synthesized through the reaction of 1,4-dibromobutane with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-propoxybutane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: Though less common, it can also be involved in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Nucleophilic Substitution: Products such as alcohols, amines, or thiols.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the reaction, products may include alcohols or alkanes.

Scientific Research Applications

1-Bromo-4-propoxybutane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-propoxybutane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to modify molecular structures.

Comparison with Similar Compounds

  • 1-Bromo-4-chlorobutane
  • 1-Bromo-4-fluorobutane
  • 1-Bromo-4-methoxybutane

Comparison: 1-Bromo-4-propoxybutane is unique due to the presence of a propoxy group, which imparts different chemical properties compared to other similar compounds. For instance, the propoxy group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C7H15BrO

Molecular Weight

195.10 g/mol

IUPAC Name

1-bromo-4-propoxybutane

InChI

InChI=1S/C7H15BrO/c1-2-6-9-7-4-3-5-8/h2-7H2,1H3

InChI Key

VXNPURBKVNSOMP-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.